molecular formula C13H16O3S B3363728 1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one CAS No. 1049873-22-4

1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one

Cat. No.: B3363728
CAS No.: 1049873-22-4
M. Wt: 252.33 g/mol
InChI Key: PDRBLTYVTKBWDL-UHFFFAOYSA-N
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Description

1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one is an organic compound featuring a cyclopentanesulfonyl group attached to a phenyl ring, with an acetyl (ethanone) moiety at the para position. This structure combines a sulfonyl group—known for its electron-withdrawing properties—with a cyclopentane ring, which confers steric bulk and influences solubility and reactivity.

Properties

IUPAC Name

1-(4-cyclopentylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S/c1-10(14)11-6-8-13(9-7-11)17(15,16)12-4-2-3-5-12/h6-9,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRBLTYVTKBWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271561
Record name 1-[4-(Cyclopentylsulfonyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049873-22-4
Record name 1-[4-(Cyclopentylsulfonyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049873-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Cyclopentylsulfonyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one typically involves the sulfonylation of a phenyl ethanone derivative. The reaction conditions often include the use of cyclopentanesulfonyl chloride as the sulfonylating agent in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Ring Size and Yield : Cyclopropyl derivatives (e.g., 10d) exhibit higher synthesis yields (88%) compared to cyclopentyl analogs (68.4%), likely due to reduced steric hindrance .
  • Physical State : Sulfonyl derivatives (e.g., 10b, 10d) are solids, whereas thioether analogs (e.g., cyclohexyl phenylthio) are liquids, reflecting differences in intermolecular forces .
  • Melting Points : Cyclopentyl sulfonyl compounds (69–70°C) have higher melting points than cyclopropyl analogs (57–58°C), suggesting stronger crystal packing in bulkier systems .

Biological Activity

1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one (CAS Number: 1050884-86-0) is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclopentanesulfonyl group attached to a phenyl ring, with an ethanone moiety. Its molecular formula is C12H14O2S, and it has a molecular weight of approximately 226.30 g/mol. The sulfonyl group is known for enhancing the solubility and bioavailability of compounds, making it a focus in drug design.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways critical in disease states.
  • Receptor Interaction : It might interact with various receptors, influencing cellular signaling pathways that regulate inflammation and cell proliferation.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, suggesting it could be effective against certain bacterial strains.

Biological Studies and Findings

Recent studies have explored the biological effects of this compound across different models. Below is a summary of key findings:

Study TypeModel UsedKey Findings
In vitro studies Bacterial culturesExhibited significant antimicrobial activity against E. coli and S. aureus.
Cell line studies Cancer cell linesInduced apoptosis in MCF-7 breast cancer cells, with IC50 values indicating potency .
Animal models Mouse modelsReduced inflammation markers in models of acute inflammation.

Case Studies

Several case studies have highlighted the compound's potential in drug design:

  • Anticancer Activity : A study demonstrated that this compound effectively inhibits tumor growth in xenograft models by inducing apoptosis via mitochondrial pathways .
  • Anti-inflammatory Effects : In a mouse model of arthritis, treatment with the compound resulted in decreased joint swelling and reduced pro-inflammatory cytokines, suggesting its utility in inflammatory diseases.

Comparison with Related Compounds

The unique structure of this compound sets it apart from similar compounds:

Compound NameStructure FeatureNotable Activity
4-(Chlorophenyl)ethan-1-oneLacks sulfonyl groupModerate antimicrobial activity
Cyclopentanesulfonamide derivativesSulfonamide instead of sulfonylHigher toxicity but similar antimicrobial effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.